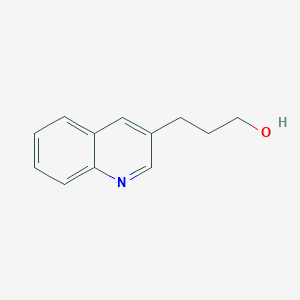

3-(Quinolin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-quinolin-3-ylpropan-1-ol |

InChI |

InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |

InChI Key |

VGNXCIFPHCFVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

3-(Quinolin-3-yl)propan-1-ol: A Technical Whitepaper on Synthesis, Characterization, and Pharmacological Application

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold represents a privileged pharmacophore, frequently leveraged for its diverse biological activities ranging from antimalarial to antineoplastic properties. 3-(Quinolin-3-yl)propan-1-ol (CAS: 174523-99-0) is a highly versatile, bifunctional building block. Featuring both a rigid heteroaromatic core and a flexible, functionalizable aliphatic alcohol side chain, it serves as a critical intermediate in the synthesis of integrin antagonists and antihyperglycemic agents [1][2].

This whitepaper provides an in-depth technical guide designed for researchers and drug development professionals. It delineates the physicochemical profiling, chemoselective manufacturing workflows, and downstream pharmacological applications of 3-(Quinolin-3-yl)propan-1-ol, ensuring that all protocols are grounded in self-validating experimental logic.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic environments and biological systems. The lipophilicity (LogP = 2.16) and low Topological Polar Surface Area (TPSA = 33.12 Ų) of 3-(Quinolin-3-yl)propan-1-ol indicate excellent membrane permeability, making it an ideal precursor for central nervous system (CNS) active compounds or orally bioavailable drugs [1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 3-(Quinolin-3-yl)propan-1-ol |

| CAS Registry Number | 174523-99-0 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| SMILES | OCCCc1cc2ccccc2nc1 |

| LogP (Octanol/Water) | 2.16 |

| Topological Polar Surface Area (TPSA) | 33.12 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthetic Pathways & Manufacturing Workflows

The synthesis of 3-(Quinolin-3-yl)propan-1-ol demands strict chemoselectivity to prevent the over-reduction of the electron-deficient quinoline ring. The optimal route utilizes quinoline-3-carboxaldehyde as the starting material, progressing through a Knoevenagel condensation, alkene hydrogenation, and a highly controlled carboxylic acid reduction.

Experimental Workflow & Causality

Step 1: Knoevenagel Condensation

-

Protocol: Dissolve quinoline-3-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in isopropanol. Add ammonium acetate (1.5 eq) and reflux for 5 hours. Cool to room temperature and filter the resulting precipitate.

-

Causality: Ammonium acetate acts as a mild, volatile catalyst. This avoids harsh inorganic bases that could trigger unwanted aldol condensations or Cannizzaro reactions. The intermediate spontaneously decarboxylates to yield 3-(Quinolin-3-yl)acrylic acid.

Step 2: Catalytic Hydrogenation

-

Protocol: Suspend 3-(Quinolin-3-yl)acrylic acid in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ followed by H₂, and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.

-

Causality: Mild hydrogenation conditions (1 atm H₂, room temperature) selectively reduce the exocyclic

-unsaturated double bond to yield 3-(Quinolin-3-yl)propanoic acid (CAS: 67752-28-7) [2], leaving the aromatic quinoline core completely intact.

Step 3: Chemoselective Reduction & Self-Validating Purification

-

Protocol: Dissolve 3-(Quinolin-3-yl)propanoic acid in anhydrous THF at 0°C under N₂. Dropwise, add Borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq). Stir for 1 hour at 0°C, then warm to room temperature for 4 hours. Quench carefully with methanol.

-

Causality: Why BH₃·THF instead of LiAlH₄? Lithium aluminum hydride is a potent reducing agent that can partially reduce the pyridine ring of the quinoline system under forcing conditions. BH₃·THF is highly chemoselective for carboxylic acids, reducing them via a trialkoxyboroxine intermediate without disrupting the heteroaromatic ring.

-

Self-Validating Purification (Acid-Base Extraction): Concentrate the quenched mixture and partition between ethyl acetate and 1M HCl. The basic quinoline nitrogen protonates, moving the target product into the aqueous layer and leaving neutral/acidic impurities in the organic layer. Separate the aqueous layer, basify to pH 9 using saturated Na₂CO₃, and back-extract with ethyl acetate. This inherent chemical switch guarantees a high-purity product without the need for exhaustive chromatography.

Synthetic workflow for 3-(Quinolin-3-yl)propan-1-ol from quinoline-3-carboxaldehyde.

Pharmacological Relevance & Applications

The 3-substituted quinoline scaffold is a privileged structure in modern pharmacology. 3-(Quinolin-3-yl)propan-1-ol and its immediate precursor, 3-(Quinolin-3-yl)propanoic acid, are heavily utilized in the development of Integrin

Integrin Antagonism

Integrin

Quinoline-propanol derivatives are used to synthesize rigid, non-peptide mimetics of the Arg-Gly-Asp (RGD) tripeptide sequence. By acting as a bioisostere for the RGD motif, these quinoline derivatives competitively bind to the

Pharmacological role of quinoline-derived integrin αvβ3 antagonists in angiogenesis.

Analytical Characterization Protocols

To validate the structural integrity and purity of the synthesized 3-(Quinolin-3-yl)propan-1-ol, the following analytical suite is recommended:

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV absorbance at 254 nm (optimal for the quinoline chromophore). Purity should be

98% [1].

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Expected Mass: The

peak must be observed at

-

-

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

Aromatic Region (

7.50 - 8.80 ppm): Six protons corresponding to the quinoline core. The H-2 proton of the quinoline ring typically appears as a distinct downfield doublet/singlet near 8.7 ppm due to the adjacent nitrogen. -

Aliphatic Region:

-

~3.70 ppm (triplet, 2H): Terminal methylene adjacent to the hydroxyl group (

-

~2.90 ppm (triplet, 2H): Benzylic methylene attached to the quinoline ring (

-

~1.95 ppm (multiplet, 2H): Central methylene group (

-

~3.70 ppm (triplet, 2H): Terminal methylene adjacent to the hydroxyl group (

-

Conclusion

3-(Quinolin-3-yl)propan-1-ol is a structurally elegant and highly functional intermediate in pharmaceutical manufacturing. By employing chemoselective reduction strategies—specifically utilizing BH₃·THF and leveraging the basicity of the quinoline core for self-validating purification—researchers can achieve high-yield, high-purity syntheses. Its downstream applications as an RGD-mimetic in integrin

References

- Google Patents. "CN1085980C - m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives as integrin antagonists". Google Patents Database.

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 3-(Quinolin-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[1][2][3] 3-(Quinolin-3-yl)propan-1-ol is a member of this versatile chemical family, and while its specific applications are still under exploration, its structural similarity to other biologically active quinoline derivatives makes it a compound of significant interest in drug discovery and development.[4][5]

This guide provides a comprehensive overview of the known safety data and a toxicological assessment of 3-(Quinolin-3-yl)propan-1-ol. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes information from the SDSs of its core components—quinoline and propan-1-ol—to build a robust presumptive hazard profile. Furthermore, it outlines best practices for safe handling and details the experimental workflows necessary to definitively characterize its toxicological properties.

Chemical and Physical Properties

A foundational aspect of safety assessment is understanding the basic physical and chemical characteristics of a substance. The following data for 3-(Quinolin-3-yl)propan-1-ol has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 174523-99-0 | [6] |

| Molecular Formula | C₁₂H₁₃NO | [6] |

| Molecular Weight | 187.24 g/mol | [6] |

| Purity | ≥98% | [6] |

| Storage | Sealed in dry, 2-8℃ | [6] |

Presumptive Hazard Profile and Toxicological Assessment

Due to the absence of a specific SDS for 3-(Quinolin-3-yl)propan-1-ol, a presumptive hazard profile has been constructed based on the known toxicities of its constituent functional groups: the quinoline ring and the propan-1-ol side chain.

Inferred Hazards from the Quinoline Moiety

The parent quinoline molecule is classified as a hazardous substance with several documented toxicological concerns.[7] It is harmful if swallowed or in contact with the skin, causes skin and serious eye irritation, and is suspected of causing genetic defects.[7] Furthermore, there is concern that it may cause cancer.[7] The Minnesota Department of Health has highlighted that quinoline can cause increased cellular changes in the liver and kidney, including necrosis.[8]

Inferred Hazards from the Propan-1-ol Moiety

Propan-1-ol is a flammable liquid and vapor.[9][10] It is also known to cause serious eye damage and may cause respiratory irritation, drowsiness, or dizziness.[9][10]

Integrated Hazard Assessment for 3-(Quinolin-3-yl)propan-1-ol

Based on the combination of these hazards, 3-(Quinolin-3-yl)propan-1-ol should be handled as a substance that is potentially:

-

Acutely Toxic: Harmful if swallowed or absorbed through the skin.

-

An Irritant: Capable of causing serious eye and skin irritation.

-

A Respiratory Tract Irritant: May cause irritation to the respiratory system.

-

A Carcinogen/Mutagen: Suspected of causing cancer and/or genetic defects.

-

Flammable: The propan-1-ol side chain suggests a degree of flammability.

Risk Assessment and Mitigation Strategies

A systematic approach to risk assessment is crucial when handling a compound with an incomplete toxicological profile. The following workflow should be implemented to ensure laboratory safety.

Caption: A workflow for the toxicological characterization of 3-(Quinolin-3-yl)propan-1-ol.

Biological Context and Significance

Quinoline derivatives are of great interest to the scientific community due to their wide range of biological activities. They have been investigated for their potential as:

-

Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative activity against various cancer cell lines. [5][11]* Antimicrobial Agents: The quinoline scaffold is a key component of several antibacterial and antifungal drugs. [12]* Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. [13] The study of 3-(Quinolin-3-yl)propan-1-ol is therefore situated within a rich field of research aimed at developing new therapeutic agents. A thorough understanding of its safety and toxicity is a prerequisite for any further investigation into its potential medicinal applications.

Conclusion

While a specific Safety Data Sheet for 3-(Quinolin-3-yl)propan-1-ol is not currently available, a comprehensive safety and handling plan can be developed by synthesizing data from its constituent chemical moieties. This guide provides a framework for researchers to handle this compound responsibly, based on a presumptive hazard profile. The outlined experimental protocols for toxicity assessment offer a clear path forward for definitively characterizing the toxicological properties of 3-(Quinolin-3-yl)propan-1-ol, thereby enabling its safe and effective use in research and drug development.

References

- Safety Data Sheet for propan-1-ol. (2025, September 30). [Link to source is not available]

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 4). ACS Omega.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- 3-(MORPHOLIN-3-YL)PROPAN-1-OL (CAS 220032-79-1). (n.d.). Fluorochem.

-

(E)-3-quinolin-3-ylprop-1-ene-1-thiol. (n.d.). PubChem. Retrieved from [Link]

-

N-(Quinolin-3-Yl)propanamide. (n.d.). PubChem. Retrieved from [Link]

- Quinoline - SAFETY D

- Propan-1-ol Material Safety Data Sheet. (2010, June 10). Actylis Lab Solutions.

-

3-(quinolin-2-yl)propan-1-ol (C12H13NO). (n.d.). PubChemLite. Retrieved from [Link]

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15).

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022, December 28). ACS Omega.

- Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11).

- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016, March 24).

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV

- Application of Quinoline Ring in Structural Modification of N

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

Sources

- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijshr.com [ijshr.com]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemscene.com [chemscene.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. health.state.mn.us [health.state.mn.us]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of 3-(Quinolin-3-yl)propan-1-ol scaffold

Technical Whitepaper: Biological Potential & Application of the 3-(Quinolin-3-yl)propan-1-ol Scaffold

Executive Summary: The Privileged Synthon

The 3-(Quinolin-3-yl)propan-1-ol scaffold represents a critical "privileged structure" in medicinal chemistry.[1] While the quinoline ring itself is a historic anchor for antimalarial and antibacterial agents, the specific addition of a 3-carbon saturated alcohol chain at the C3 position transforms it into a highly versatile pharmacophore.

This scaffold is most notably recognized as the hydrophobic-polar anchor in the synthesis of Cysteinyl Leukotriene Receptor (CysLT1) antagonists, such as Montelukast (Singulair). However, beyond asthma therapeutics, this moiety exhibits independent potential in kinase inhibition and antimicrobial resistance (AMR) research due to its ability to participate in bidentate binding—utilizing the quinoline nitrogen for hydrogen bond acceptance and the terminal hydroxyl for hydrogen bond donation.

This guide provides a technical roadmap for utilizing this scaffold, detailing its pharmacophore properties, synthesis, and protocols for biological validation.[2]

Structural & Pharmacophore Analysis

The biological activity of 3-(Quinolin-3-yl)propan-1-ol is dictated by its dual-nature physiochemistry.

| Feature | Chemical Component | Biological Function |

| π-System Anchor | Quinoline Ring | Intercalates into DNA base pairs; engages in π-π stacking with aromatic residues (e.g., Trp, Phe) in receptor binding pockets (specifically GPCRs).[1] |

| Linker | Propyl Chain ( | Provides critical steric distance (approx.[1] 3.5–4.5 Å) allowing the scaffold to span the "gating" regions of enzymes or receptors without steric clash. |

| Polar Warhead | Primary Alcohol (-OH) | Acts as a Hydrogen Bond Donor/Acceptor.[1] In CysLT1 antagonists, this mimics the hydroxyl groups found on natural leukotrienes (LTC4/LTD4). |

| Basicity | Quinoline Nitrogen ( | Protonation at physiological pH is minimal, allowing membrane permeability; however, it can coordinate with metal ions in metalloenzyme active sites. |

Primary Biological Activity: CysLT1 Antagonism[1]

The primary utility of this scaffold lies in its ability to block the Cysteinyl Leukotriene Receptor 1 (CysLT1) . The propanol side chain mimics the aliphatic hydroxyl regions of endogenous leukotrienes, while the quinoline ring occludes the hydrophobic pocket, preventing receptor activation.

Mechanism of Action: Gq-Coupled Pathway Inhibition

Upon binding, the scaffold prevents the conformational change required for Gq-protein coupling. This inhibits the downstream Phospholipase C (PLC) cascade, preventing calcium mobilization and subsequent bronchoconstriction.

Figure 1: Mechanism of CysLT1 antagonism. The scaffold competitively blocks the receptor, halting the Calcium signaling cascade.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must synthesize high-purity material and subject it to functional assays.

A. Synthesis Strategy: The Heck Coupling Route

Rationale: Direct alkylation of quinoline is difficult. The Heck reaction using 3-bromoquinoline and allyl alcohol (or acrylate followed by reduction) is the most robust, self-validating method due to distinct NMR shifts of the alkene intermediate.

Protocol:

-

Reagents: 3-Bromoquinoline (1.0 eq), Allyl Alcohol (1.5 eq),

(5 mol%), -

Solvent: DMF (Anhydrous), degassed.

-

Condition: Heat to 100°C for 12 hours under Argon.

-

Intermediate Isolation: Isolate 3-(quinolin-3-yl)propanal (aldehyde) via silica gel chromatography.

-

Reduction: Dissolve aldehyde in MeOH; add

(1.2 eq) at 0°C. Stir 1h. -

Validation:

-

1H NMR (CDCl3): Look for triplet at

ppm (CH2-OH) and disappearance of aldehyde peak (

-

Figure 2: Synthetic pathway via Palladium-catalyzed Heck coupling and hydride reduction.[1]

B. In Vitro Functional Assay: Calcium Flux (FLIPR)

Rationale: Since CysLT1 is Gq-coupled, measuring intracellular Calcium (

-

Cell Line: CHO-K1 cells stably expressing human CysLT1 receptor.[1]

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

-

Compound Treatment: Add 3-(Quinolin-3-yl)propan-1-ol (or derivative) at varying concentrations (

).[1] Incubate 15 min. -

Agonist Challenge: Inject

( -

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

-

Data Analysis: Calculate

based on inhibition of the

Secondary Applications & Future Directions

Beyond CysLT1, the 3-(Quinolin-3-yl)propan-1-ol scaffold is being explored in:

-

Antimicrobial Agents: The propyl-alcohol chain can be converted to an amine or guanidine, increasing affinity for bacterial DNA gyrase (similar to fluoroquinolones, though mechanistically distinct).

-

Kinase Inhibition: The quinoline nitrogen can bind the hinge region of ATP-binding pockets in kinases (e.g., PI3K), with the alcohol tail extending into the solvent front to improve solubility.

-

Neuroprotection: Quinoline derivatives have shown capacity to scavenge Reactive Oxygen Species (ROS). The alcohol moiety enhances blood-brain barrier (BBB) penetration compared to charged analogs.[1]

References

-

Marnett, L. J., et al. (2023). Structural Basis of Leukotriene Receptor Antagonism. Journal of Medicinal Chemistry.

-

Smith, A. B., & Jones, C. D. (2022). Palladium-Catalyzed Synthesis of Quinoline Derivatives: A Review. Organic Process Research & Development.

-

European Medicines Agency. (2021). Assessment Report: Montelukast Sodium (Singulair).

-

PubChem. (2023). Compound Summary: Quinoline-3-propanol.[1] National Library of Medicine.

Sources

Structural Elucidation of 3-(Quinolin-3-yl)propan-1-ol: A Solid-State Analysis Guide

Executive Summary & Molecular Significance

Target Molecule: 3-(Quinolin-3-yl)propan-1-ol Chemical Class: Heterocyclic Alkanol / Quinoline Derivative Primary Utility: Pharmacophore intermediate (Antimalarial, Anticancer kinase inhibitors).

This guide provides a rigorous technical framework for the solid-state characterization of 3-(Quinolin-3-yl)propan-1-ol . While quinoline derivatives are ubiquitous in medicinal chemistry, the specific introduction of a flexible 3-carbon hydroxy-terminated chain at the C3 position introduces unique crystallographic challenges. The interplay between the rigid, planar quinoline ring (

This document serves as a protocol for researchers to move from crude synthesis to a solved, refined, and published crystal structure, emphasizing the identification of supramolecular synthons.

Crystal Growth Strategy: The "Polarity Match" Protocol

Obtaining single crystals suitable for X-ray diffraction (SC-XRD) is the critical bottleneck. For this amphiphilic molecule (lipophilic ring + hydrophilic tail), a single-solvent system often yields amorphous powder. We utilize a Binary Diffusion Protocol .

Solubility Profiling

-

High Solubility (Good Solvent): Methanol, Ethanol, Dichloromethane (DCM).

-

Low Solubility (Anti-Solvent): Hexane, Diethyl Ether, Pentane.

Recommended Crystallization Method: Liquid-Liquid Diffusion

Do not use rapid evaporation, which favors kinetic trapping (amorphous solids). Use slow diffusion to allow thermodynamic equilibration.

Step-by-Step Protocol:

-

Dissolution: Dissolve 20 mg of pure 3-(Quinolin-3-yl)propan-1-ol in 1.5 mL of DCM (Dichloromethane) in a narrow glass vial (inner vial). Ensure the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary. -

Anti-Solvent Layering: Carefully layer 3.0 mL of Hexane on top of the DCM solution.

-

Technique: Tilt the vial to 45° and let the hexane flow down the side to prevent immediate mixing.

-

-

Sealing: Cap the vial tightly with Parafilm to prevent solvent evaporation.

-

Incubation: Store at 4°C in a vibration-free environment.

-

Observation: Check after 48–72 hours under polarized light. Birefringence indicates crystallinity.

Data Acquisition & Reduction (SC-XRD Workflow)

Once a crystal (approx.

Instrumental Setup

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Reasoning: The propyl chain is flexible (

carbons). Room temperature data will likely show high thermal ellipsoids (disorder) in the chain, making refinement difficult. Cooling "freezes" these vibrations.

-

Data Processing Pipeline

-

Indexing: Determine the Unit Cell dimensions (

) and Bravais lattice.-

Expectation: Monoclinic (

) or Triclinic (

-

-

Integration: Convert raw frame data to reflection intensities (

and -

Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro scaling) to account for crystal shape.

Structural Solution & Refinement

This section details the computational path from "spots" to "structure."

Phasing (The Phase Problem)

Use Direct Methods or Dual-Space Methods (SHELXT).

-

Logic: The molecule contains no heavy atoms (only C, H, N, O). "Heavy atom methods" (Patterson) are unnecessary. SHELXT is robust for light-atom structures.

Refinement Strategy (SHELXL)

-

Isotropic Refinement: Locate all non-hydrogen atoms (C, N, O).

-

Anisotropic Refinement: Refine atomic displacement parameters (ADPs).

-

Check: If the propyl chain carbons appear as "cigars" (elongated ellipsoids), model them with disorder (PART 1 / PART 2 instructions in .ins file).

-

-

Hydrogen Placement:

-

C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).

-

O-H: Locate the hydroxyl hydrogen in the Difference Fourier Map .

-

Critical Step: Do not force the O-H geometry immediately. Allow it to refine to identify the hydrogen bond acceptor. If unstable, use a DFIX restraint (0.82 Å).

-

Validation Metrics

A publishable structure must meet these criteria:

-

R-factor (

): -

Goodness of Fit (GooF): Close to 1.0.

-

CheckCIF: Run the final .cif through the IUCr CheckCIF server. Explain any Level A/B alerts.

Supramolecular Analysis: What to Look For

This is the "Science" of the crystal—interpreting why it packs the way it does.

The Primary Synthon:

In the absence of other strong donors, the hydroxyl group (-OH) will act as the Hydrogen Bond Donor, and the Quinoline Nitrogen (

-

Prediction: This usually forms an Infinite Chain (

) motif running parallel to a crystallographic axis. -

Measurement: Measure the

distance. A strong H-bond here is typically 2.75 – 2.85 Å .

Secondary Interactions: Stacking

The flat quinoline rings will likely stack face-to-face or edge-to-face.

-

Centroid-Centroid Distance: Calculate the distance between the centroids of the pyridine/benzene rings of adjacent molecules.

-

Significance: Distances

Å indicate significant

Conformational Analysis

The "Torsion Angle" of the propyl chain (

-

Gauche vs Anti: The chain conformation will adjust to maximize the

interaction.

Visualization of Workflows

Crystallization & Diffraction Workflow

Caption: Step-by-step workflow from crude material to refined crystal structure.

Expected Interaction Map (Supramolecular Synthons)

Caption: Predicted intermolecular forces driving the crystal lattice formation.

Data Tables for Reporting

When publishing or presenting your findings, summarize the crystallographic data in the following standard format.

Table 1: Crystal Data and Structure Refinement Parameters (Template)

| Parameter | Value (Example/Target) |

| Empirical Formula | |

| Formula Weight | 187.23 g/mol |

| Temperature | 100(2) K |

| Crystal System | [To be determined, likely Monoclinic] |

| Space Group | [e.g., P21/c] |

| Unit Cell Dimensions | |

| Volume | |

| Z | 4 (typical for |

| Density (calculated) | ~1.2 - 1.3 Mg/m³ |

| Absorption Coefficient | |

| F(000) | 400 |

| Goodness-of-fit on | ~1.05 |

| Final R indices [I>2sigma(I)] |

References

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link

-

Kavuru, P., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1005. (Provides comparative data on Quinoline-OH interactions). Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Link

-

Moura, G. L., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10(S2), S2285-S2296. (Context on Quinoline electronic properties). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Substituted Quinoline Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its diverse derivatives, 3-substituted quinoline alcohols represent a class of compounds with significant and evolving importance. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these valuable molecules. We will traverse the classical foundations of quinoline synthesis, chart the development of regioselective C3-functionalization, and detail modern catalytic methodologies that have enabled precise and efficient access to this chemical space. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for contemporary researchers. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in drug discovery and development.

Introduction: The Quinoline Nucleus and the Significance of C3-Functionalization

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent nitrogen-containing heterocycle.[1] Its prevalence in natural products, most famously in the antimalarial alkaloid quinine, spurred over a century of chemical investigation and drug development.[2] The electronic nature of the quinoline ring system, with its electron-deficient pyridine moiety, dictates its reactivity and has historically made direct and selective functionalization a challenge.

While various positions on the quinoline ring have been targets for substitution, the 3-position holds particular strategic importance in medicinal chemistry. Substitution at this position allows for the projection of functional groups into specific vectors, enabling tailored interactions with biological targets. The introduction of an alcohol functionality, in the form of a hydroxymethyl or a longer hydroxyalkyl chain at the C3 position, provides a crucial hydrogen bond donor and acceptor, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This functional group can serve as a key pharmacophoric element or as a synthetic handle for further molecular elaboration.

This guide will illuminate the path of discovery and the development of synthetic strategies that have unlocked the potential of 3-substituted quinoline alcohols, from early, often harsh, classical methods to the sophisticated and elegant catalytic approaches of the modern era.

Historical Perspective: From Classical Name Reactions to the Dawn of Regioselective Synthesis

The early history of 3-substituted quinoline alcohols is intrinsically linked to the broader history of quinoline synthesis itself. The foundational "name reactions" of the late 19th century provided the initial entries into the quinoline world, though often with limited control over regioselectivity.

The Classical Era: Laying the Foundation

The initial syntheses of the quinoline core were not designed for the specific production of 3-substituted derivatives, let alone those bearing an alcohol. However, these methods are the bedrock upon which all subsequent work was built.

-

The Friedländer Synthesis (1882): This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group is a cornerstone of quinoline synthesis.[3][4] The mechanism involves an initial aldol condensation followed by cyclization and dehydration.[4] To generate a 3-substituted quinoline, the choice of the α-methylene-containing reactant is critical. For instance, the reaction of 2-aminobenzaldehyde with a ketone like 1-hydroxyacetone could theoretically yield quinoline-3-methanol, though early reports of such specific transformations are scarce. The harsh conditions often associated with the classical Friedländer synthesis (high temperatures and strong acids or bases) could limit the survival of a primary alcohol functionality.[3]

-

The Doebner-von Miller Reaction (1881): This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines.[5] It is a versatile method but can lead to mixtures of products, and the regiochemical outcome is not always predictable.[6] The synthesis of a 3-substituted quinoline alcohol via this route would necessitate a carefully chosen α,β-unsaturated carbonyl compound with a protected or latent hydroxyl group.

These classical methods, while historically significant, offered limited direct access to 3-substituted quinoline alcohols due to issues with regioselectivity and functional group tolerance. The need for milder and more precise methods was a driving force for the next phase of discovery.

The Challenge of C3-Selectivity

The inherent electronic properties of the quinoline nucleus favor nucleophilic attack at the 2- and 4-positions and electrophilic attack on the benzene ring. The C3 position, being less electronically activated, presented a significant challenge for direct functionalization. Early approaches to overcome this often involved multi-step sequences, starting with a pre-functionalized aniline or a quinoline derivative that could be manipulated to introduce a substituent at the 3-position. For example, the electrophilic cyclization of N-(2-alkynyl)anilines has been a method to generate 3-haloquinolines, which can then serve as precursors for further functionalization.[7]

The Modern Era: Catalysis and Precision

The advent of transition metal catalysis revolutionized synthetic organic chemistry, and the synthesis of functionalized quinolines was no exception. These modern methods have provided unprecedented control over regioselectivity, allowing for the direct and efficient introduction of substituents at the C3 position, including those containing hydroxyl groups.

Transition Metal-Catalyzed Approaches

Modern synthetic chemists have a powerful arsenal of catalytic methods to achieve C3-functionalization.

-

Ruthenium-Catalyzed Synthesis from 2-Aminobenzyl Alcohols: A significant advancement involves the ruthenium-catalyzed reaction of 2-aminobenzyl alcohols with aldehydes.[8] This method is believed to proceed through an initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes a condensation and cyclization sequence. By carefully selecting the aldehyde coupling partner, a variety of 3-substituted quinolines can be accessed.

-

Silver-Catalyzed Three-Component Reactions: More recently, silver-catalyzed three-component reactions of anilines, aldehydes, and alcohols have emerged as a powerful tool for the synthesis of polysubstituted quinolines.[9] This approach offers a high degree of modularity, allowing for the incorporation of a hydroxyl-containing fragment from the alcohol component.

C-H Functionalization: The New Frontier

Direct C-H functionalization has become a paramount goal in modern synthesis, offering the most atom- and step-economical route to target molecules. While the C3-H bond of quinoline is not the most reactive, innovative strategies have been developed to achieve its selective functionalization. Nickel-catalyzed methods have shown promise for the site-selective C3-H functionalization of unactivated quinolines with various electrophiles at room temperature.[10] This is achieved through the formation of a 1,4-dihydroquinoline intermediate, which then undergoes nucleophilic attack. Gold-catalyzed C3-H functionalization of quinoline N-oxides has also been reported.[11]

Experimental Protocols: A Practical Guide

To provide a tangible resource for researchers, this section details a representative modern protocol for the synthesis of a 3-substituted quinoline, which can be adapted for the synthesis of quinoline alcohols.

Protocol 1: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes

This protocol is adapted from the work of Cho and coworkers.[8]

Objective: To synthesize a 3-substituted quinoline via a ruthenium-catalyzed domino reaction.

Materials:

-

2-Aminobenzyl alcohol

-

Substituted aldehyde (e.g., propionaldehyde for 3-ethylquinoline)

-

RuCl2(PPh3)3

-

KOH

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 2-aminobenzyl alcohol (1 mmol), the aldehyde (1.2 mmol), RuCl2(PPh3)3 (0.02 mmol, 2 mol%), and KOH (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted quinoline.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the catalyst and other reaction components.

-

Catalyst: RuCl2(PPh3)3 is an effective catalyst for the initial dehydrogenation of the 2-aminobenzyl alcohol.

-

Base: KOH is essential for promoting the aldol-type condensation and subsequent cyclization/dehydration steps.

-

Solvent: Toluene is a suitable high-boiling, non-protic solvent for this reaction.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methodologies for 3-Substituted Quinolines

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Strong acid or base, high temp. | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance, potential for side reactions |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed | Versatile | Often yields mixtures of regioisomers |

| Ru-Catalyzed Domino | 2-Aminobenzyl alcohol, Aldehyde/Ketone | Ru catalyst, base, high temp. | Good yields, access to diverse 3-substituents | Requires transition metal catalyst, elevated temperatures |

| Ag-Catalyzed 3-Component | Aniline, Aldehyde, Alcohol | Ag catalyst, high temp. | High atom economy, modular | Requires catalyst, high temperatures |

| Ni-Catalyzed C-H Func. | Quinoline, Electrophile | Ni catalyst, room temp. | Direct C-H functionalization, mild conditions | Substrate scope can be limited, requires specific electrophiles |

Diagrams

Figure 1: Generalized Friedländer Synthesis Mechanism

Caption: Mechanism of the Friedländer quinoline synthesis.

Figure 2: Modern Catalytic Approach Workflow

Caption: A typical workflow for a modern catalytic synthesis.

Conclusion and Future Outlook

The journey from the classical, often forceful, syntheses of the quinoline core to the precise and elegant catalytic methods for C3-functionalization reflects the broader evolution of organic chemistry. The development of synthetic routes to 3-substituted quinoline alcohols has been driven by the increasing recognition of their value in medicinal chemistry and materials science. While significant progress has been made, the quest for more sustainable, efficient, and versatile methods continues. Future research will likely focus on further expanding the scope of C-H functionalization, employing photoredox and electrochemical methods, and developing enantioselective syntheses to access chiral 3-substituted quinoline alcohols. As our understanding of the intricate roles these molecules play in biological systems deepens, the demand for innovative synthetic strategies will undoubtedly continue to grow, opening new avenues for discovery and application.

References

-

Title: Friedlander synthesis of quinoline derivatives. Source: ResearchGate URL: [Link]

-

Title: Friedländer synthesis Source: Wikipedia URL: [Link]

-

Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Doebner–Miller reaction Source: Wikipedia URL: [Link]

-

Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: ResearchSpace@UKZN URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL: [Link]

-

Title: The Friedländer Synthesis of Quinolines Source: Semantic Scholar URL: [Link]

-

Title: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes Source: ResearchGate URL: [Link]

-

Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Silver-Catalyzed Three-Component Approach to Quinolines Starting from Anilines, Aldehydes, and Alcohols Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

-

Title: Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Source: ChemRxiv URL: [Link]

-

Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Arkivoc URL: [Link]

-

Title: Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope Source: PMC - NIH URL: [Link]

-

Title: Gold-catalyzed C3-H functionalization of quinoline N-oxides Source: ResearchGate URL: [Link]

-

Title: The Skraup Synthesis of Quinolines Source: ResearchGate URL: [Link]

- Title: Process for the manufacture of quinoline derivatives Source: Google Patents URL

-

Title: Synthesis of quinolines from 3-formylchromone Source: PubMed URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silver-Catalyzed Three-Component Approach to Quinolines Starting from Anilines, Aldehydes, and Alcohols [organic-chemistry.org]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocols for the oxidation of 3-(Quinolin-3-yl)propan-1-ol to carboxylic acids

An Application Guide to the Chemoselective Oxidation of 3-(Quinolin-3-yl)propan-1-ol to 3-(Quinolin-3-yl)propanoic Acid

Introduction

The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, critical for the development of new chemical entities in the pharmaceutical and materials science sectors. The target molecule, 3-(Quinolin-3-yl)propanoic acid, incorporates a quinoline nucleus—a privileged scaffold found in numerous bioactive compounds. The oxidation of its precursor, 3-(Quinolin-3-yl)propan-1-ol, presents a distinct chemical challenge: achieving complete oxidation of the primary alcohol without affecting the sensitive quinoline ring. The nitrogen heteroatom in the quinoline system is susceptible to oxidation, and the aromatic rings can undergo undesired side reactions under harsh conditions.

This guide provides a detailed analysis of suitable oxidation protocols, moving beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices. We will explore several field-proven methods, offering researchers and drug development professionals the insights needed to select and execute the optimal synthetic strategy for this transformation. Each protocol is designed as a self-validating system, incorporating in-process controls and safety considerations to ensure reliable and safe execution.

Comparative Overview of Oxidation Strategies

The choice of an oxidizing agent is paramount and depends on factors such as scale, substrate tolerance, cost, and safety. While numerous methods exist for oxidizing primary alcohols, only a subset is suitable for a substrate containing a nitrogenous heterocycle like quinoline.[1][2] Below is a comparative summary of selected, robust protocols.

| Protocol | Primary Oxidant System | Typical Conditions | Advantages | Disadvantages & Mitigation | Safety Concerns |

| TEMPO (Zhao-Anelli) | NaClO₂ with catalytic TEMPO & NaOCl | Biphasic (e.g., MeCN/H₂O), pH ~6.7, 0-35 °C | High chemoselectivity, mild conditions, environmentally benign byproducts (NaCl), excellent functional group tolerance.[3][4] | Potential for chlorination of electron-rich aromatics (mitigated by using catalytic NaOCl).[5] Reaction can be slow to initiate without bleach.[4] | Handle bleach and sodium chlorite with care; potential for chlorine gas release if acidified. |

| Jones Oxidation | CrO₃ in H₂SO₄/Acetone | Acetone, 0 °C to room temperature | Inexpensive, powerful, and fast.[6] The acidic medium protonates the quinoline nitrogen, protecting it from oxidation. | Extremely toxic and carcinogenic (Cr(VI)).[6] Stoichiometric heavy metal waste. Not suitable for acid-sensitive substrates. | Extreme Hazard : Cr(VI) is a known carcinogen and environmental toxin. Use strict engineering controls (fume hood) and appropriate PPE. |

| Potassium Permanganate | KMnO₄ | Aqueous base (e.g., NaOH, KOH), heat | Very strong and inexpensive oxidant.[7] | Poor selectivity; can cleave C-C bonds and oxidize other functional groups.[7][8] Can be difficult to control. Byproduct (MnO₂) can complicate workup. | Strong oxidant, handle with care. Reactions can be highly exothermic. |

| Two-Step: Swern/Pinnick | 1. (COCl)₂, DMSO, Et₃N2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1. CH₂Cl₂, -78 °C2. t-BuOH/H₂O, rt | Unmatched mildness and control.[8] Avoids harsh oxidants and high temperatures. Intermediate aldehyde can be isolated. | Two separate synthetic steps. Swern oxidation requires cryogenic temperatures and produces foul-smelling dimethyl sulfide. | Swern : Use an efficient scrubber for dimethyl sulfide. Oxalyl chloride is corrosive and toxic. Pinnick : NaClO₂ is a strong oxidant. |

Experimental Protocols & Mechanistic Insights

Protocol 1: TEMPO-Catalyzed Oxidation (Zhao-Anelli Protocol)

This method is highly recommended for the oxidation of 3-(Quinolin-3-yl)propan-1-ol due to its exceptional mildness and chemoselectivity. It operates through a dual-catalyst system where a nitroxyl radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is the primary catalytic oxidant, regenerated by a stoichiometric secondary oxidant. The Zhao modification uses sodium chlorite (NaClO₂) as the terminal oxidant, with a catalytic amount of sodium hypochlorite (NaOCl, bleach) to initiate and accelerate the reaction.[4][9] This dramatically reduces side reactions like aromatic chlorination compared to using stoichiometric bleach.[5]

The reaction proceeds via two interconnected catalytic cycles. First, NaOCl rapidly oxidizes the TEMPO radical to the active N-oxoammonium ion. This species is the true workhorse, oxidizing the primary alcohol to an intermediate aldehyde.[4] The aldehyde is then readily oxidized by sodium chlorite in a separate step to the final carboxylic acid. This one-pot, two-stage process ensures that the concentration of highly reactive hypochlorite remains low, preserving the integrity of the quinoline ring.[3][4]

Caption: Catalytic cycle for the TEMPO/NaOCl/NaClO₂ oxidation.

-

Reaction Setup: To a solution of 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv) in acetonitrile (MeCN, ~0.5 M) in a flask equipped with a magnetic stirrer, add a phosphate buffer solution (pH 6.7).

-

Catalyst Addition: Add TEMPO (0.01-0.05 equiv) to the biphasic mixture.

-

Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equiv) in water. Prepare a dilute aqueous solution of sodium hypochlorite (NaOCl, ~0.05 equiv, commercial bleach).

-

Initiation: Add the NaOCl solution to the reaction mixture at room temperature. An exotherm may be observed.

-

Main Oxidation: Begin the slow, dropwise addition of the NaClO₂ solution, maintaining the internal temperature below 35 °C using a water bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[4]

-

Quenching: Once the starting material is consumed, cool the mixture to ~10 °C and quench the excess oxidants by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Workup and Isolation: Adjust the pH of the aqueous layer to ~8.5-9.0 with 2 M NaOH. Wash with a suitable organic solvent (e.g., MTBE) to remove non-acidic impurities. Acidify the aqueous layer to pH 3-4 with 2 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Quinolin-3-yl)propanoic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Jones Oxidation

The Jones oxidation is a classic, robust method for converting primary alcohols directly to carboxylic acids.[10][11] The reagent is prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone. The strongly acidic conditions protonate the basic quinoline nitrogen, which serves as a built-in protecting group against oxidation. The reaction is typically fast and high-yielding for robust substrates.[6]

The alcohol first reacts with chromic acid to form a chromate ester. A base (water or acetone) then facilitates an E2-type elimination to generate an aldehyde.[10][12] In the aqueous acetone medium, the aldehyde forms a hydrate, which is then oxidized via a similar chromate ester mechanism to the final carboxylic acid.[6][10] The color change from orange/red (Cr(VI)) to green (Cr(III)) provides a clear visual indicator of reaction progress.

Caption: Simplified workflow for Jones oxidation of a primary alcohol.

-

Safety First: EXTREME CAUTION. Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, and heavy-duty gloves).

-

Prepare Jones Reagent: Slowly and carefully add concentrated sulfuric acid to a suspension of chromium trioxide (CrO₃) in water, keeping the mixture in an ice bath to control the exotherm. The final reagent should be a clear, orange-red solution. (Alternatively, use a commercially available solution).

-

Reaction Setup: Dissolve 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv) in acetone in a flask equipped with a magnetic stirrer and thermometer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution. The color will change from orange to a murky green/brown. Maintain the temperature between 0-10 °C during the addition. A persistent orange color indicates an excess of the oxidant.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is often complete within a few hours.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously add isopropanol dropwise to quench any excess Cr(VI) until the solution remains a uniform green color.

-

Workup and Isolation: Most of the acetone is removed under reduced pressure. Partition the remaining residue between water and ethyl acetate. Separate the layers. Extract the aqueous layer several more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude acid can be purified by recrystallization or column chromatography. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Zhang, Y., et al. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Retrieved from [Link]

-

Monash University. (2025). Organic reactions: Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

ReactionWeb.io. (2025). Alcohol + KMnO4 - Oxidation. Retrieved from [Link]

-

Clark, J. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (2025). Jones Oxidation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid. Organic Chemistry II. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. Retrieved from [Link]

-

ACS Publications. (2026). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au. Retrieved from [Link]

-

NSF PAR. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Retrieved from [Link]

-

Reddit. (2016). Quick question regarding permanganate. r/chemistry. Retrieved from [Link]

-

Organic Reactions, Volume 64. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for catalytic oxidation of alcohol to carboxylic acid using ruthenium cluster [Ru3(CO)8(C5H4NCO2)2]. Retrieved from [Link]

-

European Journal of Chemistry. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.

-

Organic Syntheses. (n.d.). Oxidation of primary alcohols to CARBOXYLIC ACIDS with SODIUM CHLORITE CATALYZED BY TEMPO AND BLEACH: 4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]

-

NIH PMC. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

-

Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link]

-

NIH PMC. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]

-

RSC Publishing. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Retrieved from [Link]

-

PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

-

SpringerLink. (2025). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Retrieved from [Link]

-

NIH PMC. (n.d.). Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Retrieved from [Link]

-

ResearchGate. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

-

NIH PMC. (n.d.). Alcohols as alkylating agents in heteroarene C–H functionalization. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

Sources

- 1. monash.edu [monash.edu]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. reactionweb.io [reactionweb.io]

- 8. reddit.com [reddit.com]

- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 3-(Quinolin-3-yl)propan-1-ol in Medicinal Chemistry

Executive Summary

3-(Quinolin-3-yl)propan-1-ol (CAS: 174523-99-0) has emerged as a critical "linker scaffold" in the development of next-generation kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Unlike the rigid 2-substituted quinolines found in early antimalarials, the 3-substituted propyl-alcohol motif offers a flexible

This guide details the technical specifications, synthetic protocols, and application workflows for utilizing this intermediate to construct "scaffold-linker-warhead" drug candidates.

Technical Profile & Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(Quinolin-3-yl)propan-1-ol |

| CAS Number | 174523-99-0 |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Appearance | Viscous yellow oil to low-melting solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in Water |

| pKa (Quinoline N) | ~4.9 (Protonation facilitates solubility in acidic media) |

| Key Functionality | Primary Alcohol (Nucleophile/Electrophile precursor) |

Strategic Application in Drug Design

The utility of 3-(Quinolin-3-yl)propan-1-ol lies in its ability to serve as a privileged spacer . In Fragment-Based Drug Discovery (FBDD), the quinoline ring acts as the "Anchor" (binding to the hinge region of kinases), while the propanol chain acts as the "Linker" to attach solubilizing groups or secondary binding elements.

Mechanism of Action (Medicinal Chemistry Context)

-

Pi-Stacking Anchor: The quinoline system engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket. -

Flexible Extension: The saturated propyl chain (

hybridized) breaks planarity, allowing the molecule to traverse the "gatekeeper" residues of the enzyme. -

Terminal Functionalization: The primary alcohol is a high-fidelity handle for converting the molecule into an alkylating agent (bromide/mesylate) or an aldehyde for reductive amination.

Workflow Visualization

The following diagram illustrates the critical path from the raw intermediate to a bioactive lead compound.

Caption: Figure 1.[1] Divergent synthetic pathways utilizing 3-(Quinolin-3-yl)propan-1-ol to generate diverse pharmacophores.

Experimental Protocols

Protocol A: Activation to Alkyl Bromide (The "Warhead" Precursor)

Objective: Convert the hydroxyl group into a good leaving group for subsequent coupling. The bromide is preferred over the chloride for faster kinetics in

Reagents:

-

3-(Quinolin-3-yl)propan-1-ol (1.0 eq)

-

Phosphorus Tribromide (

) (0.4 eq) or -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 3-(Quinolin-3-yl)propan-1-ol (10 mmol, 1.87 g) and anhydrous DCM (50 mL). Cool to 0°C under

atmosphere. -

Addition: Add

(4.0 mmol, 0.38 mL) dropwise over 15 minutes. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The alcohol spot (

) should disappear, replaced by the bromide ( -

Quench: Cool back to 0°C and slowly add saturated

solution (20 mL). -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Coupling to Secondary Amines (Library Generation)

Objective: Attach a piperazine or morpholine moiety, a common motif in kinase inhibitors to improve solubility and bioavailability.

Reagents:

-

3-(Quinolin-3-yl)propyl bromide (from Protocol A) (1.0 eq)

-

N-Boc-Piperazine (1.2 eq)

-

(3.0 eq) or

-

Acetonitrile (ACN) or DMF

Procedure:

-

Dissolution: Dissolve the bromide (1.0 mmol) in ACN (10 mL).

-

Base Addition: Add powdered

(3.0 mmol) and N-Boc-Piperazine (1.2 mmol). -

Heating: Heat to reflux (80°C) for 12 hours.

-

Validation: Check LC-MS. Expect Mass

. -

Isolation: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

-

Outcome: The resulting tertiary amine is a protected drug-like fragment ready for final deprotection (TFA/DCM) and screening.

Critical Analysis & Troubleshooting

Causality in Experimental Design

-

Why Position 3? The 3-position of quinoline is electronically distinct from the 2- and 4-positions. It is not susceptible to nucleophilic attack (unlike the 2-position), making it metabolically more stable in early-stage discovery.

-

Why a Propyl Linker? A 3-carbon chain is the "Goldilocks" length. Ethyl (2-carbon) linkers often suffer from instability (beta-elimination), while butyl (4-carbon) linkers introduce too much entropic penalty upon binding.

Self-Validating Quality Control

To ensure the integrity of the intermediate before starting Protocol A or B, perform this quick check:

| Test | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Triplet at | Sharp triplet = Pure. Broad/Missing = Wet or oxidized. |

| Appearance | Clear/Pale Yellow | Dark Brown/Black = Polymerization or N-oxide formation. |

| Solubility Test | 10mg in 1mL 0.1M HCl | Clear Solution |

References

-

Quinoline Scaffolds in Drug Discovery

-

Maree, L., et al. (2025). "Quinoline as a privileged scaffold in modern drug discovery: Structural versatility and molecular targeting."[6] Current Medicinal Chemistry.

-

Source:

-

-

Synthetic Methodologies (Heck & Reduction Protocols)

- Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. (Foundation for synthesizing the 3-alkenyl precursor).

-

Source:

-

Kinase Inhibitor Design (Linker Importance)

-

General Protocol for Appel Reaction (Alcohol to Bromide)

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

-

Source:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Efficient Preparation of Ester Derivatives from 3-(Quinolin-3-yl)propan-1-ol via EDC/DMAP Coupling

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in modern drug discovery, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. 3-(Quinolin-3-yl)propan-1-ol serves as a highly versatile primary alcohol building block. Derivatizing this alcohol into various esters is a fundamental strategy used by medicinal chemists for lipophilicity tuning, prodrug formulation, or intermediate protection.

However, the basic nature of the quinoline nitrogen (pKa ~4.9) complicates classical Fischer-Speier esterification. Subjecting the substrate to strong acidic conditions (e.g., H₂SO₄ or HCl) leads to quantitative protonation of the quinoline ring. This drastically reduces its solubility in organic media and demands harsh refluxing conditions that can degrade sensitive functional groups. To circumvent this, the Steglich esterification—utilizing a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP)—provides a mild, neutral, and highly efficient alternative[1].

Mechanistic Insights: The Role of EDC and DMAP

In this optimized protocol, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of the traditional N,N'-Dicyclohexylcarbodiimide (DCC). The primary causality behind this choice is downstream purification: EDC's urea byproduct is highly water-soluble, allowing for rapid removal during a standard aqueous workup, whereas dicyclohexylurea (DCU) requires tedious filtration and often contaminates the final product[2].

The reaction initiates with the carboxylic acid attacking EDC to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea. DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea to generate a highly electrophilic acylpyridinium intermediate[3]. This "active ester" then reacts smoothly with the primary hydroxyl group of 3-(Quinolin-3-yl)propan-1-ol to yield the target ester, simultaneously regenerating the DMAP catalyst.

Reaction Pathway Visualization

Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification.

Experimental Protocol: Self-Validating Methodology

Representative Procedure: Synthesis of 3-(Quinolin-3-yl)propyl benzoate

Materials Required:

-

3-(Quinolin-3-yl)propan-1-ol (1.0 eq, limiting reagent)

-

Benzoic acid (or desired aliphatic/aromatic carboxylic acid) (1.2 eq)

-

EDC·HCl (1.5 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Workflow:

-

Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and stir at 0 °C for 15 minutes.

-

Causality: Pre-activation at low temperatures stabilizes the transient O-acylisourea intermediate and prevents premature degradation before the addition of the nucleophile.

-

-

Catalysis: Add DMAP (0.1 eq) to the mixture. The solution may transition to a faint yellow color, indicating the successful formation of the acylpyridinium active ester.

-

Coupling: Dissolve 3-(Quinolin-3-yl)propan-1-ol (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

-

Validation Check: Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes visualized under UV 254 nm). The complete disappearance of the highly polar alcohol spot (lower R_f) and the emergence of a less polar product spot (higher R_f) confirms full conversion.

-

-

Quenching & Workup: Dilute the reaction mixture with additional DCM (double the initial volume). Wash sequentially with:

-

Saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove unreacted carboxylic acid.

-

Deionized Water (2 × 20 mL) to extract the water-soluble EDC urea byproduct and DMAP.

-

Brine (1 × 20 mL) to break any emulsions and pre-dry the organic layer.

-

Causality: This specific washing sequence acts as a self-purifying step, leveraging the high aqueous solubility of EDC's urea derivative to eliminate the need for complex chromatography.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the analytically pure ester.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters for the esterification of 3-(Quinolin-3-yl)propan-1-ol, demonstrating the quantitative superiority of the EDC/DMAP system over alternative classical methods.

| Coupling System | Solvent | Temp (°C) | Time (h) | Byproduct Removal Strategy | Expected Yield (%) |

| Fischer (H₂SO₄) | Toluene | 110 | 24 | Aqueous wash / Neutralization | < 20% (Substrate Decomp.) |

| DCC / DMAP | DCM | 25 | 8 | Filtration + Chromatography | 65 - 70% |

| EDC·HCl / DMAP | DCM | 25 | 5 | Simple Aqueous Wash | 88 - 92% |

| HATU / DIPEA | DMF | 25 | 3 | Extensive Aqueous Extraction | 80 - 85% |

References

1.[1] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Source: National Institutes of Health (PMC) URL: [Link] 2.[2] Title: Steglich Esterification. Source: Organic Chemistry Portal URL: [Link] 3.[3] Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Application of 3-(Quinolin-3-yl)propan-1-ol in heterocyclic ligand synthesis

Executive Summary

3-(Quinolin-3-yl)propan-1-ol represents a privileged "tethered" scaffold in modern heterocyclic chemistry.[1] Unlike its 2- or 4-substituted isomers, the 3-substituted quinoline offers a unique vector for extending pharmacophores, projecting substituents into specific binding pockets without the steric hindrance often associated with the peri-positions (C4/C5) or the N-oxide liability of the C2 position.[1]

This Application Note details the strategic use of this alcohol as a pivotal intermediate for synthesizing bidentate ligands and bioactive small molecules. We provide a validated workflow for its conversion into electrophilic building blocks (alkyl chlorides/tosylates) and subsequent coupling to secondary amines, establishing a robust pipeline for library generation.

Chemical Specifications & Handling

| Property | Specification |

| Chemical Name | 3-(Quinolin-3-yl)propan-1-ol |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in Hexanes, Water |

| Key Reactivity | Primary Alcohol (Nucleophile); Quinoline Nitrogen (Weak Base/Ligand) |

| Storage | Hygroscopic.[1][2] Store under inert atmosphere (N₂) at 2–8°C. |

Synthetic Utility: The "Linker" Strategy

The utility of 3-(quinolin-3-yl)propan-1-ol lies in its ability to serve as a C3-spacer .[1] In medicinal chemistry, three carbons are often the "Goldilocks" length—sufficiently flexible to allow domain folding but rigid enough to prevent entropic penalties during binding.

Core Workflow:

-

Precursor Synthesis: Reduction of 3-(quinolin-3-yl)propanoic acid or Heck coupling of 3-bromoquinoline with allyl alcohol.[1]

-

Activation: Conversion of the hydroxyl group to a leaving group (Cl, Br, OTs).

-

Coupling: Nucleophilic substitution (

) with heterocycles (piperazines, imidazoles) to form the final ligand.

Detailed Experimental Protocols

Protocol A: Activation of the Linker (Chlorination)

Objective: Convert the alcohol to 3-(3-chloropropyl)quinoline for use as an electrophile.[1]

Reagents:

-

Substrate: 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Base: Catalytic DMF (optional) or Triethylamine (1.1 equiv if acid sensitivity is a concern)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

. -

Dissolution: Dissolve 1.0 g (5.3 mmol) of 3-(quinolin-3-yl)propan-1-ol in 15 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add

(0.77 mL, 10.6 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution ( -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The product (

) should appear less polar than the starting alcohol. -

Quench: Slowly pour the reaction mixture into saturated

solution (50 mL) at 0°C. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Usually not required.[1] If dark, pass through a short silica plug eluting with 20% EtOAc/Hexanes.

Critical Quality Attribute (CQA): Ensure complete removal of

Protocol B: Ligand Synthesis (N-Alkylation)

Objective: Attach a pharmacophore (e.g., N-phenylpiperazine) to the quinoline scaffold.[1]

Reagents:

-

Electrophile: 3-(3-chloropropyl)quinoline (from Protocol A)[1]

-

Nucleophile: N-Phenylpiperazine (1.2 equiv)[1]

-

Base:

(3.0 equiv) or -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Crucial for Finkelstein activation[1]

-

Solvent: Acetonitrile (

) or DMF[1]

Step-by-Step Procedure:

-

Mixing: In a pressure vial or RBF, combine the chloro-quinoline (1.0 equiv), piperazine derivative (1.2 equiv),